molecular formula C21H26N2O6S B2445453 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 887219-13-8

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2445453
CAS No.: 887219-13-8
M. Wt: 434.51
InChI Key: OYCXGEPKWRHOES-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide is a synthetically designed small molecule of significant interest in medicinal chemistry and pharmacological research. This compound features a complex structure that incorporates a benzo[1,3]dioxole (piperonyl) group, a morpholino ring, and a methoxy-substituted benzenesulfonamide moiety. The benzo[1,3]dioxole group is a privileged scaffold in drug discovery, frequently employed in the development of compounds for neuroscientific and oncological research . The inclusion of a sulfonamide functional group is particularly noteworthy, as this chemotype is a common feature in a vast array of biologically active molecules and is known to be a key pharmacophore in many enzyme inhibitors . For instance, sulfonamide derivatives have been extensively investigated as potent and selective inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) for anti-inflammatory applications and numerous kinase targets implicated in cancer cell proliferation . The specific spatial arrangement of the morpholino ethyl linker in this molecule suggests potential for enhanced binding affinity and selectivity towards specific protein targets. Researchers can leverage this compound as a valuable chemical probe or a lead structure in high-throughput screening campaigns to investigate novel signaling pathways. Its primary research applications include the exploration of kinase inhibition, the study of enzyme mechanisms, and the development of new therapeutic agents for inflammatory diseases and cancer . The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-15-3-5-19(26-2)21(11-15)30(24,25)22-13-17(23-7-9-27-10-8-23)16-4-6-18-20(12-16)29-14-28-18/h3-6,11-12,17,22H,7-10,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCXGEPKWRHOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2-methoxy-5-methylbenzenesulfonamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C20H23N2O5S
  • Molecular Weight : 399.48 g/mol
  • CAS Number : 887219-15-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its antibacterial properties, particularly through the inhibition of dihydropteroate synthase, an enzyme critical in bacterial folate synthesis. This mechanism suggests potential applications in treating bacterial infections.
  • Anticancer Activity : Studies indicate that compounds with similar structures can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The interaction with tubulin may inhibit polymerization, thereby affecting mitotic processes.
  • Antidepressant-like Effects : The presence of the benzo[d][1,3]dioxole ring system has been associated with mood regulation in various compounds, suggesting that this compound might exhibit antidepressant-like properties .

Biological Activity Overview

Activity Type Description
AntibacterialInhibits bacterial dihydropteroate synthase; potential for treating infections.
AnticancerDisrupts microtubule dynamics; induces apoptosis in cancer cells.
Antidepressant-likePotential mood regulation effects due to structural similarities with known agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies :
    • A study demonstrated that benzodiazepine derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic use .
    • Another investigation into metallo-benzodiazepine derivatives showed promising results in inhibiting cathepsin B, an enzyme involved in cancer progression .
  • Antibacterial Properties :
    • Compounds similar to this compound have been evaluated for their ability to inhibit bacterial growth, with some exhibiting potent antibacterial activity against resistant strains.
  • Mood Regulation :
    • Research into the pharmacological profiles of compounds with the benzo[d][1,3]dioxole structure has suggested potential antidepressant effects, warranting further exploration into their mechanisms and efficacy .

Q & A

Q. Table 1: Key NMR Signals for Structural Confirmation

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Benzo[d][1,3]dioxole6.85 (d, J=8 Hz)148.2 (C-O)
Morpholinoethyl2.45–3.10 (m)53.6 (N-CH2)
Sulfonamide7.30 (s, NH)118.5 (S=O)

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility checks : Validate assays under standardized conditions (pH, temperature, cell lines). For example, discrepancies in IC50 values may arise from varying cell viability protocols .
  • Purity assessment : Use HPLC (≥95% purity) to rule out impurities affecting activity .
  • Structural analogs : Compare activity with derivatives (e.g., replacing morpholino with piperazine) to identify critical pharmacophores .
  • Mechanistic studies : Perform target engagement assays (e.g., SPR for binding affinity) or transcriptomics to confirm pathway modulation .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). The morpholino group often participates in hydrogen bonding with active-site residues .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Corporate substituent effects (e.g., methoxy vs. ethoxy) to predict activity trends .

Q. Example Finding :

  • Docking studies suggest the sulfonamide group interacts with Tyr-342 in COX-2, explaining anti-inflammatory potential .

Basic: Which structural motifs are critical for its pharmacological activity?

Methodological Answer:

  • Sulfonamide group : Enhances target binding via hydrogen bonding and hydrophobic interactions .
  • Benzo[d][1,3]dioxole : Improves metabolic stability and membrane permeability .
  • Morpholinoethyl chain : Modulates solubility and pharmacokinetics (e.g., t1/2) .

Q. Table 2: Structural Motifs and Functional Roles

MotifRoleExample Analog
SulfonamideTarget bindingN-(3-chloro-2-methylbenzenesulfonamide) derivatives
Benzo[d][1,3]dioxoleMetabolic stability5-bromo-2-methoxy analogs
MorpholinoSolubility enhancementPiperazine-substituted derivatives

Advanced: How can reaction yield be optimized in large-scale synthesis?

Methodological Answer:

  • Design of Experiments (DOE) : Use factorial designs to optimize variables (e.g., molar ratios, reaction time) .
  • High-throughput screening (HTS) : Test 96-well plates with diverse catalysts (e.g., Pd/C, CuI) to identify optimal conditions .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps .

Q. Case Study :

  • HTS identified DMAP as superior to pyridine for sulfonylation, increasing yield from 60% to 85% .

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